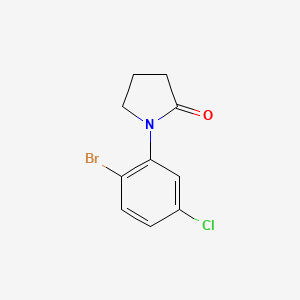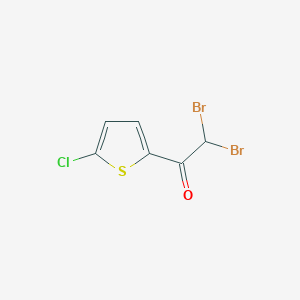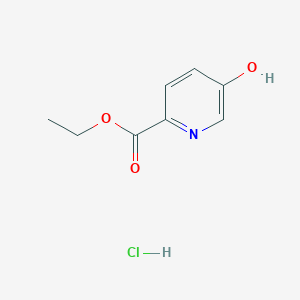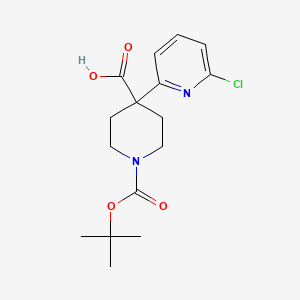
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is a chemical compound with the molecular formula C16H21ClN2O4 and a molecular weight of 340.8 g/mol . It is characterized by the presence of a piperidine ring substituted with a 6-chloro-2-pyridyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 6-chloro-2-pyridinecarboxylic acid.
Formation of Intermediate: The piperidone is first protected with a Boc group to form N-Boc-4-piperidone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is primarily related to its reactivity and ability to form stable intermediates. The Boc protecting group provides stability during synthetic transformations, while the chloro group on the pyridine ring allows for further functionalization through substitution reactions . The compound’s molecular targets and pathways depend on the specific application and the nature of the final product synthesized from it.
Comparación Con Compuestos Similares
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine-4-carboxylic Acid: This compound lacks the chloro-pyridyl group and is used in different synthetic applications.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: This compound contains a pyrazole ring instead of a piperidine ring and is used in boronic acid chemistry.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid: This compound features a tetrahydropyridine ring and is used in metal-catalyzed cross-coupling reactions.
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C16H21ClN2O4 |
|---|---|
Peso molecular |
340.80 g/mol |
Nombre IUPAC |
4-(6-chloropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21ClN2O4/c1-15(2,3)23-14(22)19-9-7-16(8-10-19,13(20)21)11-5-4-6-12(17)18-11/h4-6H,7-10H2,1-3H3,(H,20,21) |
Clave InChI |
SBCYMHNJXRVZGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


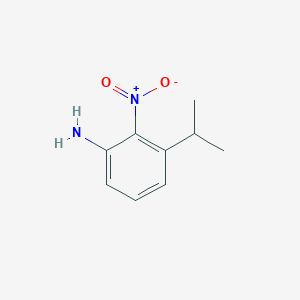

![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
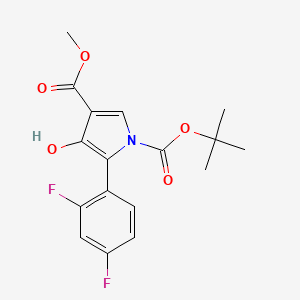
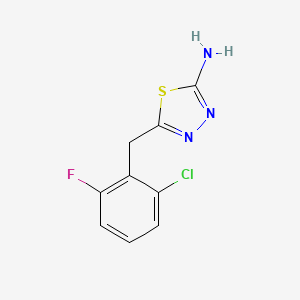



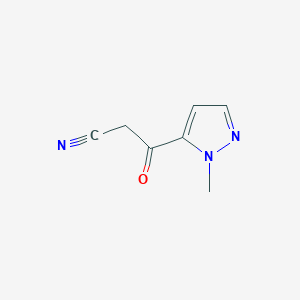
![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)

